N-(2-chlorophenyl)-N'-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]thiourea
Overview
Description
N-(2-chlorophenyl)-N'-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]thiourea is a useful research compound. Its molecular formula is C17H14ClFN4S and its molecular weight is 360.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 360.0611735 g/mol and the complexity rating of the compound is 419. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
A foundational aspect of research on N-(2-chlorophenyl)-N'-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]thiourea involves its synthesis and detailed characterization. Studies have highlighted the synthesis and characterization of thiourea derivatives, showcasing their structural determination via spectroscopic techniques such as IR, NMR, and sometimes X-ray diffraction methods. These studies lay the groundwork for understanding the chemical and physical properties of such compounds, essential for further application in various biological and chemical studies (Yusof et al., 2010).
Anticancer Activity
Research has also been focused on evaluating the anticancer potential of thiourea derivatives. Novel thiourea derivatives have been synthesized and tested for their efficacy against various cancer cell lines, with some showing promising results. For example, derivatives have been tested against lung, breast, and CNS cancer cells, indicating potential low concentration anticancer activity compared to standard drugs (Hammam et al., 2005).
Antidiabetic Agents
The exploration of thiourea derivatives as antidiabetic agents has also been a significant area of study. Fluoropyrazolesulfonylurea and thiourea derivatives have been prepared and evaluated as hypoglycemic agents. These compounds have shown significant antidiabetic activity in preliminary screenings, indicating their potential as leads for future drug discovery (Faidallah et al., 2016).
Antitumor and Antioxidant Activities
Further studies have investigated the antitumor and antioxidant activities of novel thiourea derivatives. For example, a study on a novel thiourea derivative and its complexes with metals such as Co(II), Ni(II), and Cu(II) revealed not only structural insights but also their thermal, electrochemical behavior, antioxidant, and antitumor activities, suggesting their utility in medicinal chemistry (Yeşilkaynak et al., 2017).
Fluorescent Chemosensor Applications
Thiourea derivatives have also been explored for their applications as fluorescent chemosensors. The ability of certain thiourea compounds to act as chemosensors for metal ions such as Fe3+ has been studied, indicating their potential in environmental monitoring and analytical chemistry (Khan, 2020).
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-[1-[(4-fluorophenyl)methyl]pyrazol-3-yl]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN4S/c18-14-3-1-2-4-15(14)20-17(24)21-16-9-10-23(22-16)11-12-5-7-13(19)8-6-12/h1-10H,11H2,(H2,20,21,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZCCBRMZPJHGQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NC2=NN(C=C2)CC3=CC=C(C=C3)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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